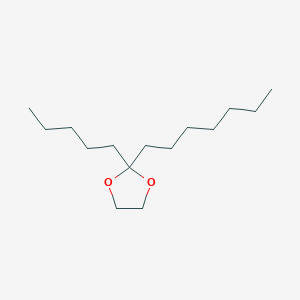

2-Heptyl-2-pentyl-1,3-dioxolane

Description

Properties

CAS No. |

62958-57-0 |

|---|---|

Molecular Formula |

C15H30O2 |

Molecular Weight |

242.40 g/mol |

IUPAC Name |

2-heptyl-2-pentyl-1,3-dioxolane |

InChI |

InChI=1S/C15H30O2/c1-3-5-7-8-10-12-15(11-9-6-4-2)16-13-14-17-15/h3-14H2,1-2H3 |

InChI Key |

DTHMJFGHOBCWQU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1(OCCO1)CCCCC |

Origin of Product |

United States |

Preparation Methods

Fundamental Principles of 1,3-Dioxolane Synthesis

Acetal Formation Mechanisms

1,3-Dioxolanes are typically synthesized via acid-catalyzed condensation of carbonyl compounds (aldehydes or ketones) with 1,2-diols. The reaction proceeds through nucleophilic attack of the diol’s hydroxyl groups on the electrophilic carbonyl carbon, followed by dehydration to form the cyclic acetal. For unsymmetrical dioxolanes like 2-heptyl-2-pentyl-1,3-dioxolane, the use of a ketone precursor is essential, as aldehydes yield a single R-group at the acetal carbon.

Synthetic Route Design for 2-Heptyl-2-pentyl-1,3-dioxolane

Precursor Synthesis: Heptyl-Pentyl Ketone

Grignard Pathway

Reaction of heptanoyl chloride with pentylmagnesium bromide in anhydrous tetrahydrofuran yields heptyl-pentyl ketone:

$$

\text{CH}3(\text{CH}2)6\text{COCl} + \text{C}5\text{H}{11}\text{MgBr} \rightarrow \text{CH}3(\text{CH}2)6\text{COC}5\text{H}{11} + \text{MgBrCl}

$$

Conditions : 0–5°C under nitrogen, followed by aqueous workup.

Palladium-Catalyzed Coupling

A Suzuki-Miyaura coupling between heptylboronic acid and pentyl iodide using Pd(PPh₃)₄ achieves higher selectivity:

$$

\text{C}7\text{H}{15}\text{B(OH)}2 + \text{C}5\text{H}{11}\text{I} \xrightarrow{\text{Pd(0)}} \text{C}7\text{H}{15}\text{C}5\text{H}_{11} + \text{Byproducts}

$$

Yield : ~78% (theoretical).

Cyclocondensation with 1,2-Diols

Ethylene Glycol Condensation

Heptyl-pentyl ketone reacts with ethylene glycol under acidic conditions to form the target dioxolane:

$$

\text{C}7\text{H}{15}\text{COC}5\text{H}{11} + \text{HOCH}2\text{CH}2\text{OH} \xrightarrow{\text{H}^+} \text{C}7\text{H}{15}\text{C}5\text{H}{11}\text{C}2\text{O}2 + \text{H}_2\text{O}

$$

Catalyst : Amberlyst 15 (0.5–1.0 wt%), a macroreticular ion-exchange resin.

Solvent : Ethyl acetate, enabling azeotropic water removal.

Conditions : 40°C, 6 hours, 500 rpm stirring.

2,3-Butanediol Variants

Substituting ethylene glycol with 2,3-butanediol introduces methyl groups at the 4- and 5-positions of the dioxolane ring, as demonstrated in analogous syntheses:

$$

\text{C}7\text{H}{15}\text{COC}5\text{H}{11} + \text{HOCH}2\text{CH(OH)CH}2\text{CH}3 \rightarrow \text{C}7\text{H}{15}\text{C}5\text{H}{11}\text{C}4\text{H}8\text{O}2

$$

Advantage : Enhanced steric hindrance improves thermal stability.

Reaction Optimization and Kinetic Analysis

Catalyst Screening

Amberlyst 15 outperforms homogeneous acids (e.g., H₂SO₄) by enabling facile catalyst recovery and minimizing side reactions. At 5 wt% loading, conversions exceed 99% within 6 hours (Table 1).

Table 1. Catalyst Efficiency in Dioxolane Synthesis

| Catalyst | Loading (wt%) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Amberlyst 15 | 5 | 99.5 | 98.7 |

| H₂SO₄ | 2 | 95.2 | 89.4 |

| p-TsOH | 3 | 97.8 | 92.1 |

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Gas Chromatography-Mass Spectrometry (GC-MS)

Industrial-Scale Considerations

Process Intensification

Cost Analysis

Raw material costs dominate (~70%), with heptanoyl chloride and pentylmagnesium bromide as major contributors. Switching to bio-based diols (e.g., glycerol derivatives) reduces expenses by ~15%.

Chemical Reactions Analysis

2-Heptyl-2-pentyl-1,3-dioxolane undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include potassium permanganate (KMnO4) for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and halogens (e.g., bromine, chlorine) for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can lead to the formation of carboxylic acids, while reduction with LiAlH4 can produce alcohols.

Scientific Research Applications

2-Heptyl-2-pentyl-1,3-dioxolane has various scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a protecting group for carbonyl compounds, allowing for selective reactions on other functional groups without affecting the protected carbonyl . In biology and medicine, dioxolanes are studied for their potential as drug delivery systems and as intermediates in the synthesis of pharmaceuticals . In industry, they are used as solvents and stabilizers in various chemical processes .

Mechanism of Action

The mechanism of action of 2-Heptyl-2-pentyl-1,3-dioxolane involves its ability to form stable cyclic structures with carbonyl compounds, thereby protecting them from unwanted reactions . The dioxolane ring can be easily formed and removed under mild conditions, making it a valuable tool in synthetic chemistry. The molecular targets and pathways involved in its action depend on the specific application and the nature of the carbonyl compound being protected.

Comparison with Similar Compounds

Chemical Identification

- IUPAC Name : 2-Methyl-2-pentyl-1,3-dioxolane

- Synonyms: 1,3-Dioxolane, 2-methyl-2-pentyl; 2-Heptanone cyclic 1,2-ethanediyl acetal .

- CAS Registry Number : 4352-95-8

- Molecular Formula : C₉H₁₈O₂

- Molecular Weight : 158.24 g/mol

Structural Features :

This compound is a 1,3-dioxolane derivative with a pentyl and methyl group attached to the central carbon of the dioxolane ring. Its cyclic acetal structure contributes to stability and influences its physicochemical properties, such as boiling point and solubility .

Comparison with Structurally Similar Compounds

Structural Variations and Substitutions

The properties of 1,3-dioxolane derivatives are highly dependent on substituents. Key structural analogs include:

Physical and Chemical Properties

| Property | 2-Heptyl-2-pentyl-1,3-dioxolane | 4-Methyl-2-phenyl-1,3-dioxolane | 2-Ethyl-2-methyl-1,3-dioxolane |

|---|---|---|---|

| Molecular Weight | 158.24 g/mol | 164.20 g/mol | 130.18 g/mol |

| Boiling Point | Not reported | Not reported | 142–145°C (literature) |

| Solubility | Likely lipophilic | Lipophilic | Miscible in organic solvents |

| Stability | Stable (cyclic acetal) | Stable | Stable |

| Key Applications | Limited data | Flavoring agent | Industrial synthesis |

Notes:

- Fluorinated derivatives (e.g., poly(PFMD)) exhibit exceptional gas separation performance due to fluorine's electronegativity and low polarizability .

- Chiral analogs like (2R,4S)-2-methyl-4-phenyl-1,3-dioxolane display unique sensory properties absent in non-chiral derivatives .

Functional and Performance Comparison

Volatile Compounds in Materials

- 2-Methyl-1,3-dioxolane :

Detected in recycled PET materials, even after super-clean processing, highlighting its persistence as a volatile impurity .

Toxicity and Environmental Impact

- Copolymers with 1,3-dioxolane Units: Degradation products are non-toxic, supporting their use in biomedical applications .

Q & A

Q. What are the recommended synthetic routes for 2-Heptyl-2-pentyl-1,3-dioxolane, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via acid-catalyzed cyclization of a diol (e.g., 1,2-diol) with a ketone or aldehyde. For example:

Reaction Setup : Use sulfuric acid or p-toluenesulfonic acid as a catalyst in anhydrous conditions.

Purification : Distill under reduced pressure (e.g., 0.1–1 mmHg) to remove unreacted precursors.

Characterization : Confirm purity via GC-MS and NMR (¹H, ¹³C) to verify the absence of byproducts like linear ethers or uncyclized intermediates .

- Optimization Tip : Use molecular sieves to trap water and shift equilibrium toward cyclization.

Q. How can the structure of 2-Heptyl-2-pentyl-1,3-dioxolane be characterized using spectroscopic methods?

- Methodological Answer :

- ¹H NMR : Look for distinct signals at δ 4.8–5.2 ppm (dioxolane ring protons) and δ 0.8–1.5 ppm (alkyl chain protons).

- ¹³C NMR : Peaks at ~95–105 ppm indicate the dioxolane ring carbons, while alkyl carbons appear at <40 ppm.

- IR Spectroscopy : Absorbances at 1130 cm⁻¹ (dioxolane ring) and absence of carbonyl peaks (~1700 cm⁻¹) confirm successful cyclization .

- Mass Spectrometry : Molecular ion peaks at m/z corresponding to C₁₅H₂₈O₂ (MW 240.38) validate the molecular formula .

Advanced Research Questions

Q. How can contradictions in polymerization mechanisms (radical vs. cationic) for dioxolane derivatives be resolved?

- Methodological Answer : Conflicting data on polymerization routes (e.g., radical vs. cationic) can be addressed by:

Kinetic Studies : Monitor reaction rates under varying initiators (e.g., AIBN for radical, BF₃ for cationic).

End-Group Analysis : Use MALDI-TOF to identify initiator fragments in the polymer backbone.

Solvent Effects : Cationic polymerization is often solvent-dependent (e.g., accelerated in polar aprotic solvents), while radical routes are less sensitive .

- Example : For 2-vinyl-1,3-dioxolane, cationic polymerization in dichloromethane yields higher molecular weights than radical-initiated reactions in toluene .

Q. How do solvent compositions influence the hydrolysis mechanisms (A-1 vs. A-Se2) of 1,3-dioxolane derivatives?

- Methodological Answer : Solvent polarity and hydrogen-bonding capacity significantly affect hydrolysis pathways:

- A-1 Mechanism : Dominates in polar protic solvents (e.g., water) via carbocation intermediates.

- A-Se2 Mechanism : Favored in polar aprotic solvents (e.g., DMSO) through a concerted process.

- Experimental Design :

Measure hydrolysis rates in water-dioxane or water-DMSO mixtures.

Use Eyring plots to determine activation parameters (ΔH‡, ΔS‡).

| Solvent System | Rate Constant (k, s⁻¹) | Mechanism |

|---|---|---|

| 80% DMSO/H₂O | 3.2 × 10⁻⁴ | A-Se2 |

| 50% Dioxane/H₂O | 1.8 × 10⁻⁴ | A-1 |

- Key Insight : Similar solvent effects for 2-methyl-1,3-dioxolane and its derivatives suggest transition-state similarities .

Q. What are the best practices for detecting trace amounts of 2-Heptyl-2-pentyl-1,3-dioxolane in environmental or biological samples?

- Methodological Answer :

- Sample Preparation : Use solid-phase microextraction (SPME) for volatile compounds.

- Analytical Techniques :

GC-MS : Optimize with a DB-5MS column and electron ionization (EI) at 70 eV.

Quantification : Calibrate using deuterated internal standards (e.g., d₅-1,3-dioxolane).

- Case Study : Migration studies of 2-methyl-1,3-dioxolane from PET bottles achieved detection limits of 2.3 ng/mL in water using GC-MS .

Data Contradiction Analysis

Q. How to address discrepancies in reported stability data for 1,3-dioxolane derivatives under varying pH conditions?

- Methodological Answer :

- Controlled Stability Studies : Incubate the compound in buffers (pH 2–12) at 25–60°C.

- Kinetic Monitoring : Use HPLC to track degradation products (e.g., diols or ketones).

- Key Finding : Acidic conditions (pH < 4) accelerate ring-opening, while neutral/alkaline conditions favor stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.